2-Methylanthracene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylanthracene-1,4-dione, also known as 2-methylanthraquinone, is an organic compound that belongs to the anthraquinone family. This compound is characterized by its aromatic structure, consisting of three fused benzene rings with two ketone groups at positions 1 and 4, and a methyl group at position 2. It is an off-white solid and is known for its significant role as a precursor in the synthesis of various dyes and other industrial chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylanthracene-1,4-dione can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with toluene in the presence of a catalyst. This reaction typically requires elevated temperatures and can be carried out under reflux conditions . Another method involves the Friedel-Crafts acylation of anthracene with acetic anhydride, followed by oxidation to introduce the ketone groups .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Methylanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form anthraquinone-2-carboxylic acid.
Reduction: The ketone groups can be reduced to form the corresponding dihydroanthracene derivative.
Substitution: Halogenation, nitration, and other substitution reactions can be performed on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using chlorine or bromine, while nitration requires nitric acid and sulfuric acid.
Major Products:
Oxidation: Anthraquinone-2-carboxylic acid.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
2-Methylanthracene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-methylanthracene-1,4-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting DNA synthesis and repair processes. This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Anthracene: A parent compound with no ketone groups.
1,4-Dimethylanthracene: Similar structure but with two methyl groups.
2-Methylanthraquinone: Similar but with different substitution patterns.
Uniqueness: 2-Methylanthracene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
CAS No. |
31907-39-8 |
---|---|
Molecular Formula |
C15H10O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-methylanthracene-1,4-dione |
InChI |
InChI=1S/C15H10O2/c1-9-6-14(16)12-7-10-4-2-3-5-11(10)8-13(12)15(9)17/h2-8H,1H3 |
InChI Key |
JYJDINHXEIVCTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC3=CC=CC=C3C=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.